molecular formula C13H11F2NO2 B8598429 2-(5,7-Difluoro-quinolin-6-yl)-propionic acid methyl ester

2-(5,7-Difluoro-quinolin-6-yl)-propionic acid methyl ester

Cat. No. B8598429
M. Wt: 251.23 g/mol
InChI Key: OTIXJCJUJCPMGW-UHFFFAOYSA-N
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Patent
US08269013B2

Procedure details

As shown in step 1-iv, a mixture of 2-(4-amino-2,6-difluorophenyl)propanoic acid (19.0 g, 94.45 mmol), glycerol (35.83 g, 28.41 mL, 389.1 mmol), nitrobenzene (7.209 g, 6.028 mL, 58.56 mmol) and concentrated sulfuric acid (30.57 g, 16.61 mL, 311.7 mmol) was heated gently. After cessation of the initial vigorous reaction, the mixture was heated to 170° C. for 16 hours. After cooling, the volatiles were removed under reduced pressure, the residue dissolved in MeOH (150 mL), 150 mL of 6N NaOH were added, and the mixture was heated at 110° C. for 3 hours. After cooling to RT, the mixture was acidified with concentrated HCl to a pH of 3. The resulting dark precipitate was collected by filtration and washed with water. The precipitate was taken up in ethanol and thionyl chloride (11.24 g, 6.891 mL, 94.45 mmol) was carefully added dropwise. After addition was complete, the mixture was heated at 50° C. for 20 hours. After cooling to RT, the volatiles were removed under reduced pressure and the residue was dissolved in a mixture of sat'd NaHCO3 and DCM. The layers were separated and the aqueous layer extracted with DCM. The combined organics were dried over MgSO4, reduced in volume under reduced pressure, and subjected to medium-pressure silica gel chromatography (0% EtOAc/Hexanes to 30% in 36 minutes) to provide methyl 2-(5,7-difluoroquinolin-6-yl)propanoate (14.0 g, 56% yield for two steps). The methyl ester (5.0 g) was saponified by taking it up in methanol (30 mL), treating the resulting solution with NaOH (16.58 mL of 6 M, 99.50 mmol), and stirring at RT for 20 hours. After careful acidification with conc. HCl to a pH of 2, the resulting precipitate was collected by filtration and dried under high vacuum to provide 2-(5,7-difluoroquinolin-6-yl)propanoic acid, which was used as is in subsequent reactions. Compound 1003 can be prepared by the same procedure as used in the preparation of compound 1004 by replacing-diethyl 2-methylmalonate with diethyl malonate.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
28.41 mL
Type
reactant
Reaction Step One
Quantity
6.028 mL
Type
reactant
Reaction Step One
Quantity
16.61 mL
Type
reactant
Reaction Step One
Quantity
6.891 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[C:4]([F:14])[CH:3]=1.O[CH2:16][CH:17]([CH2:19]O)O.[N+]([C:24]1C=CC=CC=1)([O-])=O.S(=O)(=O)(O)O.S(Cl)(Cl)=O>>[F:14][C:4]1[C:5]([CH:9]([CH3:13])[C:10]([O:12][CH3:24])=[O:11])=[C:6]([F:8])[CH:7]=[C:2]2[C:3]=1[CH:16]=[CH:17][CH:19]=[N:1]2

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)F)C(C(=O)O)C)F
Name
Quantity
28.41 mL
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
6.028 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
16.61 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
6.891 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gently
CUSTOM
Type
CUSTOM
Details
After cessation of the initial vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in MeOH (150 mL)
ADDITION
Type
ADDITION
Details
150 mL of 6N NaOH were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 110° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
The resulting dark precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of sat'd NaHCO3 and DCM
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
subjected to medium-pressure silica gel chromatography (0% EtOAc/Hexanes to 30% in 36 minutes)
Duration
36 min

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CC=NC2=CC(=C1C(C(=O)OC)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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